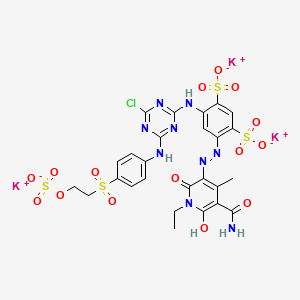

Reactive yellow 185

Description

Properties

IUPAC Name |

tripotassium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN9O15S4.3K/c1-3-36-22(38)19(21(28)37)12(2)20(23(36)39)35-34-16-10-15(17(53(42,43)44)11-18(16)54(45,46)47)30-26-32-24(27)31-25(33-26)29-13-4-6-14(7-5-13)52(40,41)9-8-51-55(48,49)50;;;/h4-7,10-11,38H,3,8-9H2,1-2H3,(H2,28,37)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGVMZGQILWKHN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClK3N9O15S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014711 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, tripotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

982.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111211-44-0 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111211440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, tripotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-, potassium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to C.I. Reactive Yellow 185

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Yellow 185 is a significant member of the azo class of reactive dyes, widely utilized in the textile and paper industries for its vibrant green-light yellow hue and excellent fastness properties.[1][2] Its chemical structure is designed to form a covalent bond with the substrate, typically cellulosic fibers, ensuring high wash and light fastness. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound is a complex aromatic compound characterized by an azo linkage (-N=N-), multiple sulfonate groups that enhance water solubility, and a reactive triazinyl group. The presence of a vinyl sulfone group is also indicated in its chemical name, which is a common reactive group in many commercial dyes.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 111211-44-0 | [1] |

| Molecular Formula | C27H24ClK3N8O15S4 or C26H26ClN9O15S4 · 3K | [1][3] |

| Molecular Weight | 981.53 g/mol or 985.56 g/mol | [1][3] |

| IUPAC Name | tripotassium;4-[(E)-(5-carbamoyl-1-ethyl-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-yl)diazenyl]-6-{[4-chloro-6-({4-[2-(sulfonatooxy)ethyl]sulfonyl}phenyl)amino]-1,3,5-triazin-2-yl}aminobenzene-1,3-disulfonate | [3] |

| Appearance | Green-light yellow powder | [1] |

| Solubility | Soluble in water. Quantitative data is not readily available, but reactive dyes with similar structures can have solubilities in the range of 100-400 g/L.[4] | |

| UV-Vis Absorption (λmax) | A λmax of 410 nm has been reported for a reactive yellow dye, which may be indicative for this class of compounds. However, a specific spectrum for this compound is not publicly available.[5][6] |

Fastness Properties

The fastness properties of a dye are critical for its application and longevity. The following data for this compound has been reported according to ISO standards:

| Fastness Test | Rating | Standard |

| Light Fastness | 5-6 | ISO 105-B02[1] |

| Washing Fastness (Fading) | 4-5 | ISO 105-C06[1] |

| Washing Fastness (Staining) | 5 | ISO 105-C06[1] |

| Perspiration Fastness (Fading) | 4 | ISO 105-E04[1] |

| Perspiration Fastness (Staining) | 5 | ISO 105-E04[1] |

| Oxygen Bleaching | 3-4 | [1] |

| Soaping | 5 | [1] |

| Rubbing Fastness (Dry) | 4-5 | ISO 105-X12 (Typical for high-performance reactive dyes)[7][8] |

| Rubbing Fastness (Wet) | 4 | ISO 105-X12 (Typical for high-performance reactive dyes)[7][8] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and condensation reactions. The key precursors for its synthesis have been identified as:

-

4,6-Diaminobenzene-1,3-disulfonic acid

-

1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

4-(2-sulfatoethylsulfonyl)aniline (p-base)

While a detailed experimental protocol with precise quantities, reaction times, and temperatures is proprietary to manufacturers and not publicly available, the general synthetic pathway can be outlined.

Experimental Protocols

Note: The following are generalized procedures for the key reaction types involved in the synthesis of this compound. These are intended to be illustrative of the chemical principles and may not represent the exact industrial process.

1. Diazotization of an Aromatic Amine (e.g., 4,6-Diaminobenzene-1,3-disulfonic acid)

-

Principle: A primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

General Procedure:

-

The aromatic amine is dissolved or suspended in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for a period of time to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine and the presence of nitrous acid (e.g., with starch-iodide paper).

-

2. Azo Coupling

-

Principle: The electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., a phenol or an amine) in an electrophilic aromatic substitution reaction to form the azo compound.

-

General Procedure:

-

The coupling component (e.g., 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) is dissolved in an alkaline or acidic solution, depending on the nature of the coupler, and cooled to 0-10 °C.

-

The freshly prepared diazonium salt solution is added slowly to the solution of the coupling component while maintaining the temperature and pH.

-

The reaction is stirred until the coupling is complete, which can be monitored by chromatographic techniques (e.g., TLC). The product may precipitate from the solution and can be collected by filtration.

-

3. Condensation with Cyanuric Chloride

-

Principle: The chlorine atoms on the triazine ring of cyanuric chloride can be sequentially substituted by nucleophiles, such as amines. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled substitution.

-

General Procedure:

-

Cyanuric chloride is typically dispersed in cold water or a mixture of water and a solvent like acetone.

-

The first nucleophile (an aromatic amine) is added at a low temperature (around 0-5 °C) and a specific pH to achieve monosubstitution.

-

After the first condensation is complete, the temperature is raised, and the second nucleophile is added to achieve disubstitution.

-

The pH of the reaction mixture is carefully controlled throughout the process, as it influences the rate of reaction and potential side reactions like hydrolysis of the cyanuric chloride.

-

4. Purification of the Final Dye

-

Principle: The synthesized reactive dye is purified to remove unreacted starting materials, by-products, and inorganic salts.

-

General Procedure:

-

The crude dye is often precipitated from the reaction mixture by the addition of a salt, such as sodium chloride ("salting out").

-

The precipitated dye is collected by filtration and may be washed with a brine solution.

-

Further purification can be achieved by techniques such as recrystallization or membrane filtration (e.g., reverse osmosis or nanofiltration) to remove residual salts.

-

The purified dye is then dried, typically by spray drying, to obtain a fine powder.

-

Visualizations

Chemical Structure of this compound

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. mdpi.com [mdpi.com]

- 3. Cas 111211-44-0,this compound | lookchem [lookchem.com]

- 4. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. testextextile.com [testextextile.com]

- 8. CN102898867A - Composite reactive yellow dye and preparation method thereof - Google Patents [patents.google.com]

Reactive Yellow 185 (CAS No. 111211-44-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 185, identified by CAS number 111211-44-0, is a monoazo reactive dye characterized by its vibrant greenish-yellow hue.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers, its molecular structure is designed to form covalent bonds with the substrate, ensuring high colorfastness. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, a detailed (though generalized) synthesis protocol, analytical methodologies, and a review of its toxicological profile. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter this compound or its analogs in their work, whether in the context of environmental science, toxicology, or as a reference compound.

Chemical and Physical Properties

This compound is a complex organic molecule belonging to the azo class of dyes. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 111211-44-0 | [1] |

| Molecular Formula | C₂₇H₂₄ClK₃N₈O₁₅S₄ | [1] |

| Molecular Weight | 981.53 g/mol | [1] |

| Appearance | Greenish-yellow powder | [1] |

| Solubility | Soluble in water. Azo dyes can also have some solubility in polar organic solvents like methanol and ethanol.[2][3] |

Synthesis

The manufacturing of this compound involves a multi-step chemical synthesis. While specific industrial protocols are proprietary, the general chemical pathway is well-documented and involves diazotization, coupling, and condensation reactions.[1]

General Synthetic Protocol

The synthesis can be broken down into the following key stages:

-

Diazotization of an Aromatic Amine: The process begins with the diazotization of 4,6-Diaminobenzene-1,3-disulfonic acid. This is typically achieved by treating the amine with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form a reactive diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This electrophilic substitution reaction forms the characteristic azo (-N=N-) linkage, which is the chromophore of the dye. The reaction is carefully controlled with respect to pH and temperature to ensure the desired product is formed.

-

Condensation with a Reactive Moiety: In a subsequent step, 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is condensed with 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid. This introduces the reactive chlorotriazine group, which is essential for the dye's ability to bind covalently to textile fibers.

-

Final Condensation and Salt Formation: The product from the azo coupling step is then condensed with the product from the cyanuric chloride condensation. The final step typically involves the addition of potassium salts to improve the stability and solubility of the dye.[1]

Analytical Methodologies

A variety of analytical techniques can be employed for the characterization and quantification of this compound.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: This technique is used to determine the maximum absorbance wavelength (λmax) of the dye, which is crucial for colorimetric analysis and concentration determination.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the azo bond, sulfonate groups, and the triazine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the molecular structure of the dye.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is powerful for the identification and quantification of the dye and its degradation products.[4]

Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for separating this compound from impurities or other dyes in a mixture. A reversed-phase column with a suitable mobile phase gradient is typically used.[4]

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis and to monitor the progress of a reaction.

Toxicological Profile and Biological Interactions

The toxicological profile of azo dyes is of significant interest, particularly for professionals in drug development and environmental science. The metabolism of azo dyes can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[5]

Metabolism

Azo dyes that are ingested can be metabolized by the microbial flora in the human gut.[6] Azoreductase enzymes produced by these bacteria can cleave the azo bond, releasing the constituent aromatic amines.[5][6] These metabolites can then be absorbed into the bloodstream and further metabolized by the liver.

Cytotoxicity and Mutagenicity

-

Cytotoxicity Assay (MTT Assay - General Protocol): The cytotoxicity of a compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity) are cultured in 96-well plates.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells).[7]

-

-

Mutagenicity Assay (Ames Test - General Protocol): The Ames test is a widely used method to assess the mutagenic potential of a chemical.[8][9]

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Exposure: The bacterial strains are exposed to different concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[8][9][10]

-

Fastness Properties

The fastness properties of a dye are critical for its application in the textile industry and refer to the resistance of the color to various environmental factors.

| Fastness Property | Test Method (General) | Description |

| Light Fastness | Exposure to a standardized light source (e.g., Xenon arc lamp) alongside blue wool standards.[11][12] | Measures the resistance of the dye to fading upon exposure to light. |

| Washing Fastness | Agitating a dyed fabric sample with a standard detergent solution in a launder-o-meter.[13] | Assesses the resistance of the dye to desorption and transfer to adjacent fabrics during washing. |

| Rubbing Fastness | Rubbing the dyed fabric with a standardized white cloth under specified pressure, both dry and wet.[11] | Determines the extent of color transfer from the fabric surface to another surface by rubbing. |

| Perspiration Fastness | Treating the dyed fabric with artificial perspiration solutions (acidic and alkaline) and incubating under pressure.[14] | Evaluates the resistance of the dye to the action of human perspiration. |

Conclusion

This compound is a commercially important reactive azo dye with well-defined applications in the textile industry. For the scientific and research community, it serves as a case study for understanding the chemistry, analysis, and toxicology of reactive azo dyes. While its primary applications are industrial, the potential for human and environmental exposure necessitates a thorough understanding of its biological interactions. Further research into the specific metabolic pathways and the mechanisms of toxicity of this compound and its degradation products would be beneficial for a comprehensive risk assessment. This guide provides a foundational understanding of this compound, integrating available data to support further scientific inquiry.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wildlife-biodiversity.com [wildlife-biodiversity.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutagenicity Assessment of Textile Dyes by Using Ames Test - GRIN | Grin [grin.com]

- 10. aloki.hu [aloki.hu]

- 11. testextextile.com [testextextile.com]

- 12. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]

- 13. chiuvention.com [chiuvention.com]

- 14. textilelearner.net [textilelearner.net]

An In-depth Technical Guide to the Synthesis and Characterization of C.I. Reactive Yellow 185

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Yellow 185 is a significant member of the azo class of reactive dyes, primarily utilized in the textile industry for imparting a vibrant, greenish-yellow hue to cellulosic fibers.[1][2] Its molecular structure is characterized by the presence of one or more azo chromophores (-N=N-), sulfonic acid groups for aqueous solubility, and a reactive group that forms a covalent bond with the hydroxyl groups of cellulose, ensuring high wash fastness.[3][4] The dye is also employed in the paper, plastics, and cosmetics industries.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed (though generalized due to proprietary information) experimental protocols and compiled characterization data.

Physicochemical Properties

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| CAS Number | 111211-44-0 | [2][5] |

| Molecular Formula | C₂₆H₂₆ClN₉O₁₅S₄ · 3K | [5] |

| Molecular Weight | 985.56 g/mol | [5] |

| Appearance | Greenish-yellow powder | [2] |

| λmax | 420 - 440 nm | [4] |

| Solubility | High in water | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and condensation reactions.[2][4] The overall synthetic pathway is depicted in the diagram below.

Caption: Synthetic pathway of C.I. This compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on common procedures for the synthesis of similar azo reactive dyes.

Step 1: Diazotization of 4,6-Diaminobenzene-1,3-disulfonic acid

-

A solution of 4,6-diaminobenzene-1,3-disulfonic acid is prepared in water.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution of the diamine while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for a period of time to ensure complete diazotization.

Step 2: Azo Coupling

-

A solution of the coupling component, 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, is prepared in an alkaline medium.

-

The diazonium salt solution from Step 1 is added slowly to the solution of the coupling component while maintaining the temperature at 0-5 °C and a slightly alkaline pH.

-

The reaction is allowed to proceed until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.

Step 3: Condensation Reactions

-

A solution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is prepared in an appropriate solvent.

-

5-Amino-2-(4-aminophenylamino)benzenesulfonic acid is added to the cyanuric chloride solution under controlled temperature and pH to facilitate the first condensation.

-

The resulting intermediate is then reacted with the azo dye intermediate from Step 2 in a second condensation step, again under controlled temperature and pH, to form the final dye structure.

Step 4: Purification and Isolation

-

The synthesized dye is precipitated from the reaction mixture by the addition of a salt, such as potassium chloride.

-

The precipitate is filtered, washed to remove impurities, and dried to yield the final product.

Characterization of this compound

The characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

Experimental Workflow for Characterization

Caption: Experimental workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

| Technique | Observed Features | Interpretation |

| UV-Visible Spectroscopy | λmax in the range of 420-440 nm | Corresponds to the π → π* electronic transitions within the conjugated azo chromophore system, responsible for the yellow color. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | - ~3400 cm⁻¹ (O-H, N-H stretching)- ~1650 cm⁻¹ (C=O stretching)- ~1500-1600 cm⁻¹ (N=N stretching, C=C aromatic stretching)- ~1100-1200 cm⁻¹ (S=O stretching of sulfonate groups) | Confirms the presence of key functional groups such as hydroxyl, amide, azo, and sulfonate groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Aromatic protons (δ 7.0-8.5 ppm)- Aliphatic protons (e.g., from the ethyl group) | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, aiding in the confirmation of the molecular structure. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. | Confirms the molecular weight of the synthesized dye. |

| Thin-Layer Chromatography (TLC) | A single spot with a characteristic Rf value. | Indicates the purity of the synthesized compound. |

Fastness Properties

The performance of a reactive dye is largely determined by its fastness properties on the target substrate.

| Fastness Property | Rating (ISO Standards) |

| Light Fastness | 5-6 |

| Washing Fastness | 4-5 |

| Perspiration Fastness | 4-5 |

| Rubbing Fastness (Dry) | 4-5 |

| Rubbing Fastness (Wet) | 4 |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of C.I. This compound. The multi-step synthesis involves well-established organic reactions, and the characterization relies on a suite of standard analytical techniques. The excellent fastness properties of this dye make it a valuable colorant in various industrial applications. Further research could focus on optimizing the synthetic process to improve yield and reduce environmental impact, as well as exploring potential new applications for this versatile molecule.

References

- 1. A Comprehensive Review on the Synthesis and Versatile Applications of Biologically Active Pyridone-Based Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. isca.me [isca.me]

- 4. This compound (111211-44-0) for sale [vulcanchem.com]

- 5. Cas 111211-44-0,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to Reactive Yellow 185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Reactive Yellow 185, a significant dye in the textile industry. This document collates available data on its chemical properties, synthesis, and toxicological and environmental impact, presenting it in a structured format for scientific and research applications.

Core Chemical and Physical Properties

This compound is an azo dye known for its application in coloring cellulosic fibers.[1] It is characterized by its reactive groups that form covalent bonds with the fibers, ensuring high colorfastness.[1]

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| CAS Number | 111211-44-0 | [2][3] |

| Molecular Formula | C₂₇H₂₄ClK₃N₈O₁₅S₄ | [2][3] |

| Molecular Weight | 981.53 g/mol | [2][3] |

| Molecular Structure | Azo class | [2] |

| Appearance | Green-light yellow powder | [2] |

| Application | Dyeing of cotton, silk, polyester, fabric, and yarn | [4] |

Synthesis and Manufacturing

The manufacturing process for this compound involves a multi-step chemical synthesis. The general procedure is outlined as follows:

-

Diazotization: 4,6-Diaminobenzene-1,3-disulfonic acid undergoes diazotization.

-

Coupling: The resulting diazonium salt is coupled with 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

-

Condensation: The product from the coupling reaction is then condensed with 2,4,6-Trichloro-1,3,5-triazine and 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid.

-

Salt Formation: The final step involves the formation of the potassium salt.[2]

A generalized workflow for the synthesis of azo reactive dyes is presented below.

Experimental Data and Protocols

Due to the proprietary nature of industrial chemical production, detailed experimental protocols for the synthesis of this compound are not publicly available. However, academic studies have investigated its environmental and toxicological profiles, for which generalized methodologies are described.

Studies on reactive dyes, including those similar to this compound, have been conducted to assess their potential for toxicity and sensitization.

-

Cytotoxicity and Mutagenicity: Research on Reactive Yellow 18 involved hemolytic and Ames tests to determine cytotoxicity and mutagenicity, respectively.[5] Following treatment with gamma radiation and hydrogen peroxide, a significant reduction in both cytotoxicity and mutagenicity was observed.[5]

-

Sensitization: Certain reactive dyes are known to cause respiratory and skin sensitization in occupationally exposed workers.[6]

A proposed workflow for the toxicological analysis of a reactive dye is illustrated below.

The environmental impact of reactive dyes is an area of active research, with a focus on their degradation in wastewater.

-

Degradation Processes: The removal of reactive dyes from the environment primarily occurs through anaerobic and aerobic biodegradation and photodegradation.[7]

-

Advanced Oxidation Processes (AOPs): One study on Reactive Yellow 18 demonstrated a 99% degradation rate using gamma radiation in combination with hydrogen peroxide at an acidic pH.[8]

-

Analytical Methods: Liquid chromatography-mass spectrometry (LC-MS) is a key technique for identifying the intermediates formed during the degradation process.[5][7]

The table below summarizes some of the key findings from degradation studies.

| Study Focus | Key Findings | Analytical Techniques |

| Degradation of Reactive Yellow 18 | 99% degradation achieved with gamma radiation and H₂O₂.[8] | FTIR, LC-MS[5] |

| Cytotoxicity and Mutagenicity Reduction | Significant reduction in cytotoxicity (from 15.1% to 7.6% hemolysis) and mutagenicity (81.3-82.3% reduction) after treatment.[5] | Hemolytic and Ames tests[5][8] |

| General Environmental Fate | Primary removal mechanisms are biodegradation and photodegradation.[7] | LC-MS, MSMS[7] |

A logical workflow for the analysis of dye degradation is provided below.

References

Spectroscopic Properties of C.I. Reactive Yellow 185: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the azo dye, C.I. Reactive Yellow 185. Due to the limited availability of specific experimental data in the public domain for this particular dye, this guide also outlines detailed, generalized experimental protocols for obtaining the requisite spectroscopic data, based on established methodologies for similar reactive azo dyes.

Introduction to C.I. This compound

C.I. This compound is a synthetic azo dye, appearing as a green-light yellow or orange powder, utilized across various industries including textiles, paper, plastics, and cosmetics.[1][2][3][4] Its reactive nature allows it to form covalent bonds with substrates, providing strong and lasting coloration.[4] Understanding its spectroscopic profile is crucial for quality control, research into its properties, and potential new applications.

Table 1: General Properties of C.I. This compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 111211-44-0 | [1][3][5] |

| Molecular Formula | C₂₇H₂₄ClK₃N₈O₁₅S₄ | [1] |

| Molecular Weight | 981.53 g/mol | [1] |

| Chemical Class | Azo Dye | [1] |

| Appearance | Green-light yellow / Orange powder | [1][4] |

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye. For a yellow dye, the λmax is expected in the violet-blue region of the spectrum. A study on an unspecified "reactive yellow dye" reported a λmax at 410 nm, which may be indicative for this class of dyes.[6]

Table 2: UV-Visible Spectroscopic Data for C.I. This compound

| Parameter | Value |

| Solvent | Deionized Water |

| λmax (nm) | Data not available in searched literature. (Expected ~400-420 nm) |

| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Data not available in searched literature. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic peaks for azo groups, sulfonic acid groups, aromatic rings, and other functional moieties present in its complex structure.

Table 3: Expected FT-IR Characteristic Peaks for C.I. This compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H Stretch | Hydroxyl, Water |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1600-1580 | C=C Stretch | Aromatic Ring |

| ~1500-1450 | N=N Stretch | Azo Group |

| ~1200-1150 & ~1050-1000 | S=O Stretch | Sulfonic Acid Salts |

| ~850-750 | C-H Bend | Aromatic Substitution |

| ~700-600 | C-Cl Stretch | Chloro-triazine Ring |

| Note: | This table is illustrative. Actual peak positions may vary. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) would provide detailed information about the chemical structure, connectivity, and environment of the hydrogen and carbon atoms in the molecule.

Table 4: Expected NMR Data for C.I. This compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Proton/Carbon Environments |

| ¹H NMR | 6.5 - 8.5 | Aromatic protons |

| 3.5 - 4.5 | Protons on ethyl group | |

| 2.0 - 2.5 | Methyl protons | |

| ¹³C NMR | 160 - 180 | Carbonyl carbons |

| 110 - 150 | Aromatic and triazine ring carbons | |

| 40 - 60 | Ethyl group carbons | |

| 10 - 20 | Methyl carbon | |

| Note: | This table is illustrative and based on general chemical shift ranges. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for C.I. This compound.

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of C.I. This compound in deionized water (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with deionized water to be used as the blank reference.

-

Measurement: Record the absorbance spectrum of the dye solution from 200 to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the exact concentration (c) and path length (l) are known.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid C.I. This compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the dye sample, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Process the spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption peaks. Assign these peaks to their corresponding functional groups.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of C.I. This compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp spectral lines.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the ¹H signals.

-

Spectral Analysis: Assign the chemical shifts to the respective protons and carbons in the molecular structure.

Synthesis Pathway

The manufacturing of C.I. This compound is a multi-step process involving diazotization, coupling, and condensation reactions.[1]

Conclusion

This technical guide consolidates the known information about C.I. This compound and provides standardized protocols for its spectroscopic characterization. While there is a notable absence of published, specific spectral data for this dye, the methodologies outlined herein provide a clear path for researchers to obtain this crucial information. The acquisition and publication of such data would be a valuable contribution to the fields of analytical chemistry, materials science, and industrial dyeing.

References

"solubility of Reactive yellow 185 in different solvents"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 185 is an azo dye utilized primarily in the textile industry for coloring cellulosic fibers.[1][2] Its chemical structure, belonging to the reactive class of dyes, allows it to form covalent bonds with fibers, ensuring color fastness.[3] Understanding the solubility of this dye in various solvents is crucial for optimizing dyeing processes, developing new formulations, and conducting toxicological or environmental impact studies.

Solubility Data

Quantitative solubility data for this compound in specific solvents is not extensively documented in publicly accessible scientific literature. However, general solubility characteristics of reactive dyes can provide a baseline for estimation. Reactive dyes are designed to be soluble in water, especially under alkaline conditions, to facilitate the dyeing process. Their solubility in organic solvents varies significantly based on the specific chemical structure of the dye and the nature of the solvent.

The following table summarizes the general solubility expectations for reactive dyes, which can be used as a preliminary guide for experiments involving this compound.

| Solvent Class | Solvent Examples | General Solubility of Reactive Dyes | Factors Influencing Solubility |

| Aqueous Solutions | Water, Brine | Generally high, can range from 100 to 400 g/L for some reactive dyes.[4] | pH, temperature, presence of electrolytes (salts can decrease solubility).[5][6] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to high | The polarity and hydrogen bonding capacity of the solvent. |

| Polar Protic Solvents | Methanol, Ethanol | Generally lower than in water, but some solubility is expected. | The alkyl chain length of the alcohol can affect solubility. |

| Nonpolar Solvents | Toluene, Hexane | Very low to insoluble | Azo dyes without solubilizing groups are generally insoluble in nonpolar solvents.[7] |

Experimental Protocol: Gravimetric Determination of Solubility

This section details a standard gravimetric method for determining the solubility of this compound in a given solvent. This method is reliable and relies on straightforward laboratory equipment.[8][9]

2.1. Objective

To quantify the solubility of this compound in a specific solvent at a controlled temperature.

2.2. Materials and Equipment

-

This compound dye powder

-

Selected solvent (e.g., deionized water, ethanol, DMF)

-

Analytical balance (accurate to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm pore size)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

2.3. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the suspension to settle.

-

To further separate the undissolved solid, centrifuge the suspension at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

-

-

Isolation of the Saturated Solution:

-

Carefully withdraw a precise volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

For complete removal of any remaining solid particles, pass the collected supernatant through a syringe filter (0.45 µm) into a pre-weighed, dry evaporating dish.

-

-

Solvent Evaporation:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 60-80 °C for water).

-

Continue drying until a constant weight of the dried dye residue is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

2.4. Data Calculation

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried dye (g) / Volume of saturated solution taken (L))

2.5. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric Solubility Determination Workflow.

References

- 1. Cas 111211-44-0,this compound | lookchem [lookchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 4. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 5. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Azo dye - Wikipedia [en.wikipedia.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

Thermal Stability of Reactive Azo Dyes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Reactive dyes are a cornerstone of the textile industry, prized for their vibrant colors and excellent fastness properties, which are achieved through the formation of covalent bonds with fibers. Reactive Yellow 185 is a prominent member of the azo class of reactive dyes. Understanding the thermal stability of these dyes is critical for optimizing dyeing processes, ensuring product quality, and for the development of safe and stable formulations. This technical guide provides an in-depth analysis of the thermal stability of reactive azo dyes, with a focus on the general behavior of this class of compounds due to the limited publicly available data specifically for this compound. The information presented herein is a synthesis of findings from studies on analogous reactive and water-soluble azo dyes.

General Thermal Behavior of Reactive Azo Dyes

Reactive azo dyes are complex organic molecules that typically exhibit multi-stage decomposition profiles when subjected to increasing temperatures. Unlike some simpler organic compounds, many water-soluble azo dyes, including reactive dyes, do not exhibit a sharp melting point and instead undergo gradual decomposition.[1] The thermal degradation process is influenced by factors such as the specific molecular structure, the presence of various functional groups, and intermolecular interactions.[1]

The initial weight loss observed in thermogravimetric analysis (TGA) is often attributed to the loss of moisture. The primary decomposition of the dye molecule generally occurs at higher temperatures and involves the cleavage of the characteristic azo bond (-N=N-). This cleavage can lead to the formation of aromatic amines and the release of nitrogen gas.[2][3] Subsequent degradation at even higher temperatures involves the breakdown of the aromatic structures.[2] Studies on some water-soluble azo naphthalene dyes have indicated degradation temperatures commencing above 280°C.[1]

Quantitative Thermal Analysis Data

Due to the absence of specific thermal analysis data for this compound in the reviewed literature, the following table summarizes the thermal decomposition characteristics of analogous azo dyes to provide a representative understanding.

| Dye Description | Onset of Decomposition (Tonset) | Key Decomposition Stages | Reference |

| Water-Soluble Azo Naphthalene Dyes | > 280 °C | Gradual decomposition without a distinct melting process. | [1] |

| Azobenzene Dyes | 200 - 270 °C | Cleavage of the azo bond. | [2] |

| Novel Azo Dye | ~290 °C | Initial decomposition with 68.27% weight loss up to 600°C. DSC showed melting at 230°C and an exothermic peak at 600°C. | [4] |

| Yellow Bis-Azo Dyes with Anthracene | ~250 °C | Stable up to this temperature, with melting points around 224-225°C. Decomposition occurs in two exothermic stages. | [5] |

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate the thermal stability of reactive azo dyes.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of the dye as a function of temperature.

Apparatus: A thermogravravimetric analyzer.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the dye (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying transitions such as melting and decomposition.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the dye (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference pans are heated from a sub-ambient temperature to a final temperature (e.g., 400-600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to determine the temperatures and enthalpy changes associated with these transitions.

Visualizing Thermal Degradation Pathways

The following diagrams illustrate the general workflow for thermal analysis and a simplified representation of the decomposition pathway for a generic reactive azo dye.

Caption: Experimental workflow for the thermal analysis of reactive azo dyes.

Caption: Simplified thermal decomposition pathway of a generic reactive azo dye.

References

"Reactive yellow 185 material safety data sheet"

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Reactive Yellow 185 (CAS No. 111211-44-0), a significant azo dye. The information presented herein is a synthesis of available material safety data sheets for similar reactive dyes, product information, and scientific literature. This document is intended to inform researchers, scientists, and drug development professionals about the chemical identity, physicochemical properties, toxicological profile, and safe handling of this compound.

Chemical and Physical Properties

This compound is an azo dye characterized by its vibrant green-light yellow to orange powder appearance.[1][2] It is utilized in various industries, including textiles, paper, plastics, and cosmetics, for its coloring properties and good fastness.[3]

Table 1: Physicochemical Properties of C.I. This compound

| Property | Value | Source(s) |

| CAS Number | 111211-44-0 | [1][3][4] |

| Molecular Formula | C27H24ClK3N8O15S4 | [1][4] |

| Molecular Weight | 981.53 g/mol | [1][4] |

| Synonyms | C.I. This compound, Reactofix Yellow ME-7GL | [1][3] |

| Physical State | Powder | [2] |

| Color | Green-light yellow to orange | [1][2] |

| Solubility | A patent for a composite reactive yellow dye with a similar structure mentions a solubility of over 200 g/L.[5] General information on similar reactive dyes suggests solubilities can range from 100 to 400 g/L.[6] | |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Flash Point | Not available | [3] |

Toxicological Profile

The toxicological data for C.I. This compound is not extensively detailed in the available literature. However, data from similar reactive dyes and general knowledge of this class of compounds provide some insights. A study on the degradation of Reactive Yellow 18 showed that the untreated dye exhibited cytotoxic and mutagenic properties.[7] It is important to note that after fixation to a substrate, the toxicological properties of reactive dyes change as the reactive group is no longer present.[8]

Table 2: Summary of Toxicological Data for Reactive Dyes

| Test | Species | Route | Result | Notes | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | Based on information for similar or identical products. | [8] |

| Skin Irritation/Corrosion | Not specified | Dermal | May cause skin irritation and sensitization. | General finding for reactive dyes. | [8][9] |

| Eye Irritation/Corrosion | Not specified | Ocular | May cause eye irritation. | General finding for reactive dyes. | [8] |

| Respiratory Sensitization | Human | Inhalation | May cause respiratory sensitization. | The ability of reactive dyes to combine with human serum albumin can lead to allergic reactions. | [8] |

| Mutagenicity | Not specified | In vitro | Untreated dye showed mutagenic nature. | Study on Reactive Yellow 18. | [7] |

| Cytotoxicity | Not specified | In vitro | Untreated dye showed cytotoxic nature. | Study on Reactive Yellow 18. | [7] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of C.I. This compound are not available in the public domain. However, standardized methods, such as those provided by the EU Directive 67/548/EEC, are typically employed for assessing the physicochemical, toxicological, and ecotoxicological properties of chemical substances.[9] These protocols include tests for acute toxicity (oral, dermal, inhalation), skin and eye irritation, sensitization, and mutagenicity.[9] For instance, skin irritation is often tested on albino rabbits with an observation period of up to 72 hours.[9]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways affected by C.I. This compound.

Environmental Fate and Ecotoxicity

Reactive dyes, in general, are known to be water-soluble and can persist in the environment.[10] Their removal from wastewater is a significant consideration for industries utilizing these compounds.

Table 3: Ecotoxicity Data for Azo Reactive Dyes

| Test | Species | Duration | Result | Notes | Source(s) |

| Acute Toxicity to Fish (LC50) | Rainbow Trout (Oncorhynchus mykiss) | 48 hours | 75 mg/L | For a polyazo direct dye, considered representative. | [10] |

| Acute Toxicity to Aquatic Invertebrates (LC50) | Daphnia magna | Not specified | More sensitive than fish species. | General finding for azo reactive dyes. | [10] |

| Chronic Toxicity to Aquatic Invertebrates (NOEC) | Daphnia magna | 21 days | 1.25 mg/L | For Reactive Black 5, indicating high chronic toxicity. | [10] |

| Chronic Toxicity to Aquatic Invertebrates (LOEC) | Daphnia magna | 21 days | 2.5 mg/L | For Reactive Black 5. | [10] |

Safe Handling and Personal Protective Equipment (PPE)

The safe handling of C.I. This compound is crucial to minimize exposure and potential health risks. The following workflow outlines the recommended procedures for handling this substance in a laboratory or industrial setting.

Logical Relationship of Hazard Identification and Control

Understanding the potential hazards of a chemical is the first step in implementing effective control measures. The following diagram illustrates the logical flow from hazard identification to the implementation of control strategies for C.I. This compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 111211-44-0,this compound | lookchem [lookchem.com]

- 4. dyeschemical.com [dyeschemical.com]

- 5. CN102898867A - Composite reactive yellow dye and preparation method thereof - Google Patents [patents.google.com]

- 6. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 7. mdpi.com [mdpi.com]

- 8. 182.160.97.198:8080 [182.160.97.198:8080]

- 9. sdc.org.uk [sdc.org.uk]

- 10. Screening Assessment - Canada.ca [canada.ca]

Methodological & Application

Application Notes and Protocols for Reactive Yellow 185 in Textile Dyeing Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Reactive Yellow 185 for dyeing cellulosic textiles, particularly cotton. The information is compiled from technical data sheets and established principles of reactive dyeing. While specific research studies detailing the application of this compound were not available in the public domain, the following protocols and data represent a standard approach for the use of similar reactive dyes.

Properties of this compound

This compound is a water-soluble azo dye known for its bright, greenish-yellow shade. It is primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose. The dye forms a covalent bond with the hydroxyl groups of the cellulose under alkaline conditions, resulting in excellent wash fastness.

Chemical and Physical Properties:

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 111211-44-0 |

| Molecular Formula | C27H24ClK3N8O15S4 |

| Molecular Weight | 981.53 g/mol |

| Appearance | Greenish-yellow powder |

| Solubility | High in water |

Experimental Protocols

The following is a generalized protocol for the exhaust dyeing of cotton fabric with this compound. The parameters can be optimized to achieve desired shades and performance.

Materials and Equipment

-

Scoured and bleached 100% cotton fabric

-

This compound dye

-

Glauber's salt (anhydrous sodium sulfate)

-

Soda ash (sodium carbonate)

-

Acetic acid

-

Non-ionic soaping agent

-

Laboratory dyeing machine (e.g., Mathis Labomat or similar)

-

Spectrophotometer for color measurement

-

Standard laboratory glassware

Dyeing Procedure

-

Preparation of the Dyebath:

-

Set the liquor ratio (the ratio of the weight of the goods to the volume of the dyebath) to 1:20.

-

Add the required amount of this compound, previously dissolved in a small amount of warm water, to the dyebath.

-

Add the specified amount of Glauber's salt to the dyebath.

-

-

Dyeing Cycle:

-

Enter the cotton fabric into the dyebath at room temperature.

-

Run the machine for 10 minutes.

-

Raise the temperature to 60°C over 20 minutes.

-

Run the machine for 30 minutes at 60°C.

-

Add the required amount of soda ash, previously dissolved in water, to the dyebath in two portions over 10 minutes.

-

Continue the dyeing process for a further 60 minutes at 60°C.

-

-

Aftertreatment (Washing-off):

-

Drain the dyebath.

-

Rinse the fabric with cold water for 10 minutes.

-

Neutralize the fabric with a 0.5 g/L solution of acetic acid at 40°C for 10 minutes.

-

Soap the fabric with a 2 g/L solution of a non-ionic soaping agent at 95°C for 15 minutes.

-

Rinse the fabric with hot water for 10 minutes.

-

Rinse the fabric with cold water for 10 minutes.

-

Squeeze and air-dry the fabric.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the exhaust dyeing of cotton with this compound.

Data Presentation

Recipe for Different Shades

The following table provides a sample recipe for achieving light, medium, and deep shades on cotton fabric. These are starting points and may require optimization based on the specific fabric and equipment used.

| Component | Light Shade (0.5% owf) | Medium Shade (1.5% owf) | Deep Shade (3.0% owf) |

| This compound | 0.5% | 1.5% | 3.0% |

| Glauber's Salt | 40 g/L | 60 g/L | 80 g/L |

| Soda Ash | 10 g/L | 15 g/L | 20 g/L |

| Liquor Ratio | 1:20 | 1:20 | 1:20 |

| Dyeing Temperature | 60°C | 60°C | 60°C |

| Dyeing Time | 60 min | 60 min | 60 min |

% owf = percentage on the weight of fabric

Fastness Properties

The following table summarizes the expected fastness properties of cotton dyed with this compound according to ISO standards.

| Fastness Property | ISO Standard | Rating (1-5, 5 is best) |

| Light Fastness | ISO 105-B02 | 5-6 |

| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |

| Washing Fastness (Change in Shade) | ISO 105-C06 | 5 |

| Water Fastness (Staining) | ISO 105-E01 | 4-5 |

| Water Fastness (Change in Shade) | ISO 105-E01 | 5 |

| Perspiration Fastness (Staining) | ISO 105-E04 | 4-5 |

| Perspiration Fastness (Change in Shade) | ISO 105-E04 | 5 |

| Dry Rubbing Fastness | ISO 105-X12 | 4-5 |

| Wet Rubbing Fastness | ISO 105-X12 | 4 |

Signaling Pathways and Logical Relationships

Dye-Fiber Interaction

The dyeing process with reactive dyes involves several key stages. Initially, the dye is adsorbed onto the surface of the fiber from the aqueous solution, a process facilitated by the presence of an electrolyte like Glauber's salt, which reduces the natural repulsion between the anionic dye and the negatively charged cotton fiber. In the subsequent fixation stage, the addition of an alkali, such as soda ash, raises the pH of the dyebath. This high pH activates the hydroxyl groups on the cellulose, which then act as nucleophiles, attacking the reactive group on the dye molecule to form a strong, permanent covalent bond.

Application Notes and Protocols for the Quantification of Reactive Yellow 185

These application notes provide detailed protocols for the quantification of Reactive Yellow 185, a green-light yellow azo dye, in various matrices.[1] The methodologies are intended for researchers, scientists, and professionals in drug development and textile industries. The protocols are based on established analytical techniques for similar reactive dyes and synthetic colorants.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the separation and quantification of this compound from other dyes and impurities. A Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, which is useful for identifying and quantifying different components in a mixture.[2]

Experimental Protocol:

-

Standard Preparation:

-

Sample Preparation (e.g., from textile samples):

-

Accurately weigh 1 gram of the textile sample.

-

Extract the dye with 20 mL of methanol under sonication at 50°C for 30 minutes.[3]

-

Centrifuge the extract at 10,000 rpm for 10 minutes.[3]

-

Filter the supernatant through a 0.22 µm PTFE filter.[3]

-

Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.[3]

-

-

HPLC-DAD Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: Gradient elution can be employed for complex mixtures. A common starting point is a gradient of acetonitrile and water (containing an ion-pairing agent like tetrabutylammonium bromide if needed).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 20 µL.[4]

-

Detection: Monitor at the maximum absorption wavelength (λmax) of this compound. For initial analysis, a DAD can scan a range of wavelengths to determine the optimal wavelength.[2] For a similar reactive yellow dye ("Yellow-GR"), the λmax was found to be 415 nm.[5]

-

Column Temperature: Room temperature.[4]

-

Quantitative Data Summary:

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [3] |

| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL | [3] |

| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL | [3] |

| Recovery | 81.8 % to 114.1 % | [3] |

| Repeatability (%RSD) | 1.1 % to 16.3 % | [3] |

Note: These values are for a multi-dye LC/MS/MS method and should be established specifically for this compound using the HPLC-DAD method.

Experimental Workflow:

References

Application Note: Quantitative Analysis of Reactive Yellow 185 using UV-Vis Spectroscopy

Introduction

Reactive Yellow 185 is a type of azo dye widely used in the textile industry for dyeing cellulosic fibers.[1] Its widespread use necessitates accurate and efficient analytical methods for its quantification in various matrices, including wastewater, textile effluents, and dye formulations. This application note describes a detailed protocol for the quantitative analysis of this compound using UV-Visible (UV-Vis) spectroscopy, a simple, cost-effective, and reliable analytical technique. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[2][3][4][5]

Principle

UV-Vis spectroscopy measures the amount of light absorbed by a sample at a specific wavelength.[6] For a given analyte in a solution, the absorbance is directly proportional to its concentration, according to the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (L mol⁻¹ cm⁻¹)[3][4][7]

By measuring the absorbance of an unknown sample at its wavelength of maximum absorbance (λmax), its concentration can be determined using a calibration curve prepared from standard solutions of known concentrations.[7] While the specific λmax for this compound is not definitively cited in the provided search results, similar reactive yellow dyes show a λmax in the range of 410-420 nm.[8][9] For the purpose of this protocol, we will assume a λmax of 415 nm, which should be experimentally verified.

Experimental Protocol

Materials and Equipment

-

This compound (CAS No: 111211-44-0)[10]

-

Deionized water (for solvent)

-

UV-Vis Spectrophotometer (double beam or array detector)[6]

-

Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (various sizes)

-

Analytical balance

Preparation of Standard Solutions

2.1. Stock Standard Solution (e.g., 100 mg/L or a specific molarity):

-

Accurately weigh a precise amount of this compound powder. Note: The molecular weight of this compound is 981.53 g/mol (for the tripotassium salt form C27H24ClK3N8O15S4).[10]

-

Dissolve the weighed powder in a small amount of deionized water in a 100 mL volumetric flask.

-

Once fully dissolved, dilute to the mark with deionized water and mix thoroughly. This is your stock solution.

2.2. Working Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working standards with decreasing concentrations.[12] For example, prepare standards of 1, 2, 5, 10, and 20 mg/L.

-

To prepare a 10 mg/L standard from a 100 mg/L stock, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

-

Repeat this process to prepare the other working standards.

UV-Vis Spectrophotometer Setup and Measurement

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 300-700 nm) to determine the λmax of this compound.

-

Use deionized water as the blank solution to zero the instrument.[7][11]

-

Measure the absorbance of one of the mid-range standard solutions across the set wavelength range to identify the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure absorbance at the determined λmax (assumed to be 415 nm for this protocol).

-

Measure the absorbance of the blank, each working standard solution (from lowest to highest concentration), and the unknown sample(s).[11] Ensure the cuvette is rinsed with the solution to be measured before filling.

Data Analysis

-

Record the absorbance values for each standard solution.

-

Create a calibration curve by plotting absorbance (y-axis) versus concentration (x-axis).[7][12]

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good calibration curve should have an R² value close to 1.

-

Use the equation of the line to calculate the concentration of this compound in the unknown sample(s) based on their measured absorbance.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 111211-44-0 | [10] |

| Molecular Formula | C27H24ClK3N8O15S4 | [10] |

| Molecular Weight | 981.53 g/mol | [10] |

| Appearance | Orange Powder | [1] |

| λmax (in water) | ~415 nm (to be determined experimentally) | [8][9] |

Table 2: Hypothetical Calibration Data for this compound

| Standard Concentration (mg/L) | Absorbance at 415 nm (AU) |

| 1.0 | 0.112 |

| 2.0 | 0.225 |

| 5.0 | 0.560 |

| 10.0 | 1.123 |

| 20.0 | 2.248 |

Table 3: Analysis of an Unknown Sample

| Sample ID | Absorbance at 415 nm (AU) | Calculated Concentration (mg/L) |

| Unknown Sample 1 | 0.785 | 7.00 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

This application note provides a straightforward and effective protocol for the quantification of this compound using UV-Vis spectroscopy. The method is highly adaptable and can be implemented in various research and quality control settings. Accurate determination of the λmax and careful preparation of standard solutions are critical for obtaining reliable results.

References

- 1. nbinno.com [nbinno.com]

- 2. CHEO [licensed for non-commercial use only] / Beer-Lambert Law -- Food Dye Concentration in Sports Drinks NANSLO Lab Activity [cheo.pbworks.com]

- 3. Beer-Lambert Law | Transmittance & Absorbance [edinst.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Beer–Lambert law - Wikipedia [en.wikipedia.org]

- 6. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 7. science.valenciacollege.edu [science.valenciacollege.edu]

- 8. researchgate.net [researchgate.net]

- 9. Visible Light-Induced Reactive Yellow 145 Discoloration: Structural and Photocatalytic Studies of Graphene Quantum Dot-Incorporated TiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 12. sites.nd.edu [sites.nd.edu]

Application Notes and Protocols for FTIR Analysis of Reactive Yellow 185

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 185 is a synthetic azo dye belonging to the reactive class of dyes.[1] These dyes form covalent bonds with the substrate they are applied to, typically cellulosic fibers, resulting in excellent wash fastness.[2][3] The chemical structure of this compound contains several functional groups, including an azo group (-N=N-), sulfonic acid groups (-SO3H), a vinyl sulfone group (-SO2CH=CH2) as a reactive moiety (often present as a precursor), a triazine ring, and aromatic structures.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note provides a detailed protocol for the FTIR analysis of this compound, outlining sample preparation, instrument parameters, and the interpretation of the resulting spectrum.

Chemical Structure of this compound

-

Molecular Formula: C₂₇H₂₄ClK₃N₈O₁₅S₄[1]

-

Molecular Weight: 981.53 g/mol [1]

-

CAS Number: 111211-44-0[1]

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the vibrations of atoms within a molecule. When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FTIR spectrometer collects an interferogram of the sample, which is then converted into a spectrum using a mathematical Fourier transform. The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), where peaks correspond to specific functional groups.

Experimental Protocols

I. Sample Preparation

The choice of sample preparation method depends on the physical state of the this compound sample (e.g., powder, solution). For solid dye powder, the following methods are recommended:

A. Potassium Bromide (KBr) Pellet Method

This is a common method for preparing solid samples for transmission FTIR.

-

Grinding: Dry a small amount of high-purity potassium bromide (KBr) in an oven to remove any moisture. In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample until it is a fine, uniform powder.

-

Mixing: Add about 100-200 mg of the dried KBr to the mortar and gently mix it with the ground dye sample.

-

Pelletizing: Transfer the mixture to a pellet press die. Apply pressure to form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

B. Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Analysis: Collect the FTIR spectrum.

II. Instrumentation and Data Acquisition

A. Instrument: A benchtop FTIR spectrometer equipped with a suitable detector (e.g., DTGS) is required.

B. Instrument Parameters:

| Parameter | Setting |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16-32 (signal-averaged) |

| Apodization | Happ-Genzel |

| Mode | Transmittance or Absorbance |

C. Data Acquisition Workflow:

References

Application Note: Analysis of Reactive Yellow 185 Degradation Products by LC-MS

Abstract